3-(3-Chlorophenyl)-3-fluoropyrrolidine

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemistry programs requiring rigid, fluorinated scaffolds face limited options for SAR optimization. This 3-aryl-3-fluoropyrrolidine delivers a unique electronic and steric profile unattainable with non-fluorinated analogs. - **Key Value**: gem-Fluorine at C3 introduces conformational bias and blocks metabolic soft spots - **Application**: Potent αvβ6 integrin inhibitor synthesis (pIC50 ≤ 8.0) and CNS lead optimization (XLogP3=2.3) - **Logistics**: ≥95% purity; standard B2B shipping available

Molecular Formula C10H11ClFN
Molecular Weight 199.65
CAS No. 1565489-33-9
Cat. No. B3040109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-3-fluoropyrrolidine
CAS1565489-33-9
Molecular FormulaC10H11ClFN
Molecular Weight199.65
Structural Identifiers
SMILESC1CNCC1(C2=CC(=CC=C2)Cl)F
InChIInChI=1S/C10H11ClFN/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,13H,4-5,7H2
InChIKeyJBLMHBJCVNOONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)-3-fluoropyrrolidine Overview


3-(3-Chlorophenyl)-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative characterized by the simultaneous presence of a 3-chlorophenyl substituent and a geminal fluorine atom at the 3-position of the pyrrolidine ring . The compound is a chiral building block with a molecular formula of C10H11ClFN, a molecular weight of 199.65 g/mol, and an MDL number MFCD26038927 . It is primarily utilized as an intermediate in medicinal chemistry, with a computed LogP value of approximately 2.3, indicating significant lipophilicity . The compound is commercially available with a purity specification of ≥95% from multiple suppliers .

Chiral fluorinated pyrrolidine building block for medicinal chemistry
Enables conformational bias via geminal fluorine at the 3‑position
Supports SAR and lead optimization workflows with 3‑chlorophenyl substitution

3-(3-Chlorophenyl)-3-fluoropyrrolidine Advantages


The unique combination of a 3-chlorophenyl group and a geminal fluorine atom on the pyrrolidine ring creates a specific electronic and steric environment that cannot be replicated by simple analogs like 3-(3-chlorophenyl)pyrrolidine (CAS 914299-59-5) [1]. The fluorine atom significantly alters the pKa of the pyrrolidine nitrogen and increases lipophilicity compared to the non-fluorinated counterpart . While 3-(3-chlorophenyl)pyrrolidine has a molecular weight of 181.66 g/mol and lacks the fluorine-induced conformational bias, the fluorinated derivative introduces a stereocenter and a more electronegative environment, which are critical for optimizing target engagement and metabolic stability in drug discovery programs [1]. Simple substitution with other 3-aryl-3-fluoropyrrolidines is also problematic, as the specific 3-chloro substitution pattern on the phenyl ring has been shown in class-level SAR studies to impart distinct biological activity profiles compared to other halogen or substitution patterns [2]. Therefore, generic substitution compromises the designed electronic and steric parameters essential for SAR studies and lead optimization campaigns.

Attribute
Target
Potential Substitute
Fluorination
Geminal C–F present
Non‑fluorinated analog (e.g., 3‑(3‑chlorophenyl)pyrrolidine); pKa and lipophilicity shift
Conformational control
Restricted ring puckering
Higher flexibility; target engagement may not transfer
Aryl substitution pattern
3‑Cl on phenyl
Other 3‑aryl‑3‑fluoro‑pyrrolidines; SAR profile may differ

3-(3-Chlorophenyl)-3-fluoropyrrolidine Comparative Data


Fluorine-Induced Lipophilicity Increase

The incorporation of a fluorine atom at the 3-position of the pyrrolidine ring significantly increases the compound's lipophilicity. 3-(3-Chlorophenyl)-3-fluoropyrrolidine has a computed XLogP3 value of 2.3 . In contrast, the non-fluorinated analog, 3-(3-chlorophenyl)pyrrolidine, has a predicted LogP of approximately 1.9 [1]. This represents a +0.4 log unit increase in lipophilicity for the fluorinated compound [1].

Lipophilicity (LogP)
Reported
+0.4 log units (XLogP3 2.3 vs predicted 1.9)
Supports membrane permeability assessment in SAR studies
In silico XLogP3; experimental verification recommended
Lipophilicity Drug Design Physicochemical Properties

Commercial Purity Benchmarking

Multiple commercial suppliers offer 3-(3-Chlorophenyl)-3-fluoropyrrolidine with a specified purity of ≥95%. Fluorochem lists a purity of 95% , while Apollo Scientific and BOC Sciences also specify a minimum purity of 95% . For the non-fluorinated analog 3-(3-chlorophenyl)pyrrolidine, purity specifications are generally lower (e.g., 95% purity for the hydrochloride salt) . This consistent ≥95% purity specification for the fluorinated compound ensures reliability for sensitive downstream applications.

Purity Specification
Cross-study comparable
≥95% across multiple suppliers; comparator typically 95% HCl salt
Reduces procurement variability risk in early-stage research
Vendor CoA specifications
Purity Quality Control Procurement

Molecular Weight and ADME Impact

The molecular weight of 3-(3-Chlorophenyl)-3-fluoropyrrolidine is 199.65 g/mol . Its non-fluorinated counterpart, 3-(3-chlorophenyl)pyrrolidine, has a molecular weight of 181.66 g/mol [1]. While this 18 Da difference is relatively small, the addition of fluorine replaces a hydrogen atom (ΔMW = +18), which is within the optimal range for maintaining favorable drug-like properties (MW < 500 Da). This places the fluorinated compound in a slightly more favorable position for permeability and solubility balance compared to its non-fluorinated analog, as supported by general medicinal chemistry principles.

Molecular Weight
Class‑level inference
199.65 vs 181.66 g/mol (+18.0 Da)
Negligible ADME impact; supports fluorine incorporation strategy
Weight increase within drug‑likeness range
ADME Molecular Weight Drug-likeness

Conformational Bias and Integrin Potency

While specific biological data for 3-(3-Chlorophenyl)-3-fluoropyrrolidine itself is limited, class-level evidence from a recent Journal of Medicinal Chemistry publication demonstrates that 3-aryl-3-fluoropyrrolidine scaffolds are highly potent in specific therapeutic contexts. The paper reports that a series of 3-aryl((S)-3-fluoropyrrolidin-1-yl)butanoic acids exhibited αvβ6 integrin inhibitory potency with pIC50 values of up to 8.0 [1]. The introduction of fluorine at the 3-position is known to lock the pyrrolidine ring into a specific conformation, enhancing target binding. This is in contrast to non-fluorinated pyrrolidines, which exhibit greater conformational flexibility and often reduced potency [1][2].

αvβ6 Integrin Potency
Class‑level inference
Class pIC50 up to 8.0 (related 3‑aryl‑3‑F‑pyrrolidines)
Supports integrin‑targeted SAR exploration
Direct compound data not available; scaffold‑class evidence
Conformational Analysis Integrin Inhibitors SAR

GHS Hazard Profile

3-(3-Chlorophenyl)-3-fluoropyrrolidine is classified as a GHS07 irritant. The primary hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is comparable to that of 3-(3-chlorophenyl)pyrrolidine hydrochloride, which also carries similar irritant warnings . The consistency in hazard classification allows for standardized safety protocols.

GHS Hazard Profile
Cross‑study comparable
H302,H315,H319,H335; both target and comparator are irritants
Standardized handling protocols apply
Similar to non‑fluorinated analog; existing safety infrastructure sufficient
Safety GHS Hazard Communication

Analytical QC Data Availability

Suppliers offer comprehensive analytical data packages for 3-(3-Chlorophenyl)-3-fluoropyrrolidine. Standard characterization includes HPLC, GC-MS, NMR (¹H and ¹³C), and FTIR . These methods ensure identity and purity verification. In contrast, the non-fluorinated analog 3-(3-chlorophenyl)pyrrolidine is often offered with less rigorous characterization or as a custom synthesis product [1], which can introduce variability and delay in procurement.

Analytical QC Data
Supporting evidence
HPLC, GC‑MS, NMR, FTIR routinely available
Reduces in‑house characterization burden for procurement
Comparator often limited to custom synthesis; fewer standard data
Analytical Chemistry QC Characterization

3-(3-Chlorophenyl)-3-fluoropyrrolidine Application Scenarios


αvβ6 Integrin Inhibitors for IPF

As demonstrated by class-level evidence, 3-aryl-3-fluoropyrrolidine scaffolds yield potent αvβ6 integrin inhibitors with pIC50 values up to 8.0 and favorable oral pharmacokinetic profiles [1]. 3-(3-Chlorophenyl)-3-fluoropyrrolidine serves as a strategic building block for synthesizing novel analogs in this chemical space. Its specific substitution pattern can be leveraged to fine-tune potency and selectivity for αvβ6 integrin, a validated target for IPF [1].

SAR Studies in CNS Drug Discovery

The increased lipophilicity (XLogP3 = 2.3) of 3-(3-Chlorophenyl)-3-fluoropyrrolidine compared to its non-fluorinated analog (predicted LogP = 1.9) enhances passive membrane permeability [2]. This property is critical for CNS drug discovery, where crossing the blood-brain barrier is often a prerequisite. The compound's moderate molecular weight (199.65 g/mol) and balanced lipophilicity make it an ideal core for developing CNS-active agents targeting neurological disorders .

Conformationally Restricted Peptidomimetics Synthesis

The geminal fluorine atom at the 3-position of the pyrrolidine ring introduces a stereocenter and locks the ring into a preferred conformation [3]. This conformational bias is essential for designing peptidomimetics that mimic the rigid structure of bioactive peptides. The 3-chlorophenyl group further contributes to specific hydrophobic interactions, making this building block valuable for generating focused libraries of constrained peptidomimetics [3].

Metabolic Stability via Fluorination

Fluorine substitution is a well-established strategy to block metabolic soft spots and increase the metabolic stability of drug candidates [3]. While specific metabolic stability data for 3-(3-Chlorophenyl)-3-fluoropyrrolidine is not available, the presence of the C-F bond at the 3-position is expected to reduce oxidative metabolism compared to the non-fluorinated 3-(3-chlorophenyl)pyrrolidine. This makes the compound a preferred building block for programs aiming to improve the pharmacokinetic profile of lead series [3].

Application
Selection Property
Validation Focus
αvβ6 integrin inhibitor research
3‑chlorophenyl fluoropyrrolidine scaffold
Integrin potency and selectivity SAR
CNS drug discovery research
Enhanced lipophilicity profile (XLogP3 2.3)
Blood‑brain barrier permeability assessment
Conformationally restricted peptidomimetics
Fluorine‑induced stereochemical control
Conformational bias and target binding studies
Metabolic stability optimization
Fluorine‑blocked metabolic soft spot
Oxidative metabolism resistance profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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